molecular formula C14H11IN2O2S B3102815 3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine CAS No. 1426142-87-1

3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine

Cat. No. B3102815
CAS RN: 1426142-87-1
M. Wt: 398.22 g/mol
InChI Key: WPUMVFMLBUPOCU-UHFFFAOYSA-N
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Description

“3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine” is a chemical compound . Imidazo[1,5-a]pyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This review details the recent development in imidazo[1,5-a]pyridine construction involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,5-a]pyridine derivatives .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,5-a]pyridine derivatives .

Scientific Research Applications

Multicomponent Reactions for Furan Derivatives

The compound imidazo[1,5-a]pyridin-3-ylidenes, related to 3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine, has been utilized in multicomponent reactions with aldehydes and DMAD or allenoates. This reaction facilitates the synthesis of different 4-[(2-pyridyl)methyl]aminofuran derivatives, offering a straightforward method to produce fully substituted furans, compounds that are challenging to synthesize through other methods (Pan et al., 2010).

N-Heterocyclic Carbenes Generation

Imidazo[1,5-a]pyridine provides a versatile structure for creating new types of stable N-heterocyclic carbenes. This has enabled the synthesis and characterization of various Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes and related mesoionic carbenes (Alcarazo et al., 2005).

Catalytic Activity in Heck Reactions

Imidazo[1,5-a]pyridine-based ligands have shown promising results when reacted with various divalent metals. The resulting homoleptic complexes, particularly those involving palladium, have demonstrated effective catalytic activity in Heck reactions, a valuable process in organic chemistry (Ardizzoia et al., 2018).

properties

IUPAC Name

3-iodo-1-(4-methylphenyl)sulfonylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2S/c1-10-5-7-11(8-6-10)20(18,19)13-12-4-2-3-9-17(12)14(15)16-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUMVFMLBUPOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=CN3C(=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501185004
Record name Imidazo[1,5-a]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1426142-87-1
Record name Imidazo[1,5-a]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426142-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,5-a]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501185004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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